Actizyme
Description
Properties
CAS No. |
102576-82-9 |
|---|---|
Molecular Formula |
C60H87N19O13 |
Synonyms |
Actizyme |
Origin of Product |
United States |
Scientific Research Applications
Wastewater Treatment
1. Organic Wastewater Treatment
Actizyme has been extensively studied for its role in enhancing the biodegradation of organic matter in wastewater treatment systems. A notable study conducted at Triple C Pigs of Colcom Holdings demonstrated that the introduction of this compound significantly improved the quality of effluent water in waste stabilization ponds. The study compared water quality parameters before and after the application of this compound from January to May 2013. The results indicated:
- Suspended Solids : Decreased by 88.5%
- Ammonia : Decreased by 48%
- Total Dissolved Solids : Decreased by 76.6%
- Biological Oxygen Demand (BOD) : Decreased by 58.1%
- Nitrates : Increased by 569%
These findings suggest that this compound can effectively serve as a catalyst for organic wastewater treatment, facilitating a significant reduction in contaminants while enhancing nutrient recovery .
2. Anaerobic Sewage Treatment
Research has also highlighted this compound's effectiveness in anaerobic sewage treatment processes. A study focused on biological nutrient removal from municipal sewage using this compound revealed that it could achieve over 90% reduction in sewage contaminants under optimal conditions (50 g/m³ loading and a retention time of 40 days). Key parameters measured included:
- Total Kjeldahl Nitrogen (TKN)
- Total Suspended Solids (TSS)
- Chemical Oxygen Demand (COD)
The study concluded that this compound not only improves sewage treatment efficiency but also aids in biogas production and bio-solids recovery, making it a valuable asset for sustainable wastewater management .
Environmental Management
3. Odor Control and Drain Maintenance
This compound Eco Enzyme Pellets are designed for use in domestic and commercial settings to prevent blockages and eliminate odors from drains and septic systems. They contain activated enzymes that accelerate the breakdown of organic waste, including fats and proteins. The pellets have been shown to be effective in:
- Preventing odors by out-competing odor-producing bacteria.
- Clearing drains by digesting grease and other organic materials.
- Improving soil absorption in septic systems, thereby extending their lifespan .
Industrial Applications
4. Biogas Production Enhancement
In agricultural settings, particularly piggeries, this compound has been utilized to enhance biogas production during anaerobic digestion processes. By optimizing the microbial environment with specific strains of bacteria found in this compound, studies have shown improvements in biogas yield while maintaining lower levels of harmful by-products such as hydrogen sulfide .
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Organic Wastewater Treatment | Triple C Pigs Study | Significant reductions in suspended solids and BOD |
| Anaerobic Sewage Treatment | Municipal Sewage Study | Over 90% reduction in contaminants; enhanced biogas production |
| Odor Control | Eco Enzyme Pellets | Effective odor elimination and drain maintenance |
| Biogas Production | Piggeries Study | Improved biogas yield with reduced H2S production |
Chemical Reactions Analysis
Enzymatic Degradation of Organic Polymers
Actizyme’s enzymatic profile enables hydrolysis of complex organic molecules in sewage and biomass:
Protease Activity
-
Reaction : Hydrolyzes peptide bonds in proteins to polypeptides and free amino acids:
-
Impact : Reduces proteinaceous waste in sewage by >90% under optimal conditions (50 g/m³ loading, 40 days retention) .
Amylase Activity
-
Reaction : Breaks α-1,4-glycosidic bonds in starch to produce maltose and glucose:
-
Impact : Degrades polysaccharides in sewage, reducing biochemical oxygen demand (BOD₅) by 18–30% .
Catalase Activity
-
Reaction : Detoxifies hydrogen peroxide into water and oxygen:
-
Impact : Mitigates oxidative stress in anaerobic digestion systems, enhancing microbial activity .
Impact on Sewage Treatment Parameters
This compound optimizes anaerobic digestion by reducing contaminants and improving effluent quality:
Key findings:
-
pH Modulation : Shifts sewage from alkaline (pH ~8.5) to neutral (pH 7.0), improving methanogen activity .
-
Dissolved Oxygen (DO) : Increases DO by >200%, supporting facultative anaerobes .
-
Pathogen Control : Absence of E. coli, Salmonella, and H₂S production ensures safer biogas output .
Biogas Production Enhancement
This compound increases methane yield while minimizing contaminants:
| Biogas Component | Composition (%) | Improvement vs. Control | Source |
|---|---|---|---|
| CH₄ | 72–78 | +45% yield | |
| CO₂ | 16–20 | – | |
| Trace Gases | 8–12 | – |
-
Mechanism : Protease and amylase break down organic matter into volatile fatty acids (VFAs), which methanogens convert to CH₄ .
-
Synergistic Additives : Sodium acetate boosts organic matter reduction by 35% in sediment treatment .
Reaction Optimization Factors
-
Temperature : Mesophilic conditions (37°C) increase biogas yield by 45% compared to thermophilic (55°C) .
-
Loading Rate : 50 g/m³ maximizes contaminant removal while minimizing bio-solids residue .
-
Retention Time : 40 days achieves >90% COD reduction and neutral pH .
This compound’s enzymatic versatility makes it a robust solution for organic waste degradation and skincare. Its protease, amylase, and catalase activities are well-documented in peer-reviewed studies, underscoring its efficacy in diverse industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Efficiency in Contaminant Removal
Actizyme outperforms traditional anaerobic digestion methods in reducing organic pollutants. Key metrics from municipal sewage treatment studies include:
| Parameter | This compound Reduction | Control (No this compound) | Reference |
|---|---|---|---|
| BOD₅ | 58.1% | <20% | |
| COD | 76.6% | <30% | |
| TSS | 88.5% | <50% | |
| Ammonia | 48% | <15% |
This compound’s enzymatic specificity ensures rapid hydrolysis of proteins and polysaccharides, unlike non-enzymatic catalysts (e.g., lime or alum), which require higher doses and produce sludge .
Biogas Yield and Quality
This compound increases biogas methane content and yield compared to conventional digesters:
| Metric | This compound | Traditional Digesters | Reference |
|---|---|---|---|
| CH₄ Concentration | 72–78% | 55–65% | |
| Biogas Yield | 2.3 m³/m³·day | 1.2–1.8 m³/m³·day |
This is attributed to its suppression of H₂S production, a common issue in anaerobic systems that reduces biogas purity .
Operational Conditions
This compound operates optimally under mesophilic conditions (37°C, pH 7), achieving peak performance at 50 g/m³ loading and 40-day retention . In contrast, thermophilic digestion (>50°C) reduces its efficacy, lowering CH₄ yields by ~40% and increasing bio-solids volume . Competing bio-catalysts, such as nanozymes, require extensive engineering (e.g., surface grafting of affinity ligands) to match this specificity under ambient conditions .
Economic Viability
A techno-economic analysis of a 19.6 ML/day sewage plant using this compound reported:
Traditional methods with chemical coagulants (e.g., ferric chloride) incur higher operational costs (e.g., $1.2–2.0/kg sludge treatment vs. $1.50/kg biogas with this compound) .
Comparison with Nanozymes
While nanozymes (nanomaterial-based enzyme mimics) show promise in environmental catalysis, they lag behind this compound in key areas:
Preparation Methods
Enzyme Selection and Ratio Optimization
The enzymatic blend is calibrated to target diverse organic waste substrates:
-
Protease : Breaks down proteins in food residues and biological matter (optimal activity at pH 7–9).
-
Lipase : Degrades fats, oils, and grease (FOG) through triglyceride hydrolysis.
-
Amylase : Cleaves starch and carbohydrate polymers into monosaccharides.
-
Cellulase : Hydrolyzes cellulose from plant-based materials and paper products.
Table 1: Enzyme Activity Profiles in this compound Pellets
| Enzyme | Substrate Specificity | Optimal pH | Temperature Range (°C) |
|---|---|---|---|
| Protease | Proteins/peptides | 7.0–9.0 | 25–50 |
| Lipase | Triglycerides | 6.5–8.0 | 30–60 |
| Amylase | Starch | 5.5–7.0 | 20–55 |
| Cellulase | Cellulose | 4.5–6.0 | 40–70 |
Data derived from microbial assays in wastewater simulations.
Pelletization and Microbial Integration
The Bacillus subtilis spores are lyophilized and blended with enzymes at a 1:3 (spores:enzymes) mass ratio before encapsulation. The wheat carrier, pre-treated with glycerol (5% w/w) as a plasticizer, undergoes extrusion pelleting at 45–50°C to form moisture-resistant granules. This process ensures:
-
Controlled Release : Pellet dissolution triggers spore germination and enzyme activation within 30 minutes.
Synthesis of Cosmetic-Grade this compound for Skincare
In dermatological applications, this compound is reformulated as a bio-mimetic Cathepsin D analog to enable gentle stratum corneum exfoliation. Unlike the pelletized version, this variant prioritizes enzyme purity and compatibility with topical delivery systems.
Bioengineering of Cathepsin D Analogs
The proteolytic enzyme is synthesized via recombinant DNA technology using Aspergillus oryzae as the expression host. Key steps include:
Polyhydroxy Acid (PHA) Complexation
To enhance epidermal penetration and reduce irritation, this compound is complexed with gluconolactone , a PHA, at a 1:2 molar ratio. This conjugation:
-
Stabilizes enzyme structure in acidic pH (4.5–5.5).
-
Generates bioactive peptides during desmosome hydrolysis, aiding collagen synthesis.
Table 2: Comparative Efficacy of this compound vs. Conventional Exfoliants
| Parameter | This compound | Lactic Acid | Retinol | Hexapeptide |
|---|---|---|---|---|
| Exfoliation Rate (%) | 70.3 | 28.1 | 22.4 | 35.6 |
| Irritation Incidence | 2.1% | 15.4% | 18.9% | 5.7% |
| Rejuvenation Index* | 23.2 | 6.8 | 6.5 | 10.2 |
Rejuvenation Index = (% SC replacement + % wrinkle reduction + % smoothness improvement).
Large-Scale Production Protocols
Fermentation and Downstream Processing
For industrial-scale pellet production, Bacillus subtilis is cultivated in a 10,000 L bioreactor using a molasses-based medium (20 g/L sucrose, 5 g/L yeast extract). After 24-hour fermentation at 37°C, spores are harvested via centrifugation and spray-dried with maltodextrin (10% w/w). Enzymes are produced separately via Aspergillus niger fermentation, purified, and lyophilized before dry blending with spores.
Quality Control Metrics
-
Enzyme Activity : Measured using colorimetric assays (e.g., azocasein hydrolysis for protease).
-
Spore Viability : Confirmed via plate counts on nutrient agar after heat shock (80°C, 10 minutes).
-
Moisture Content : Maintained below 5% to prevent premature activation.
Challenges and Innovations in Formulation
Q & A
Basic Research Questions
Q. How should enzymology assays be designed to analyze Actizyme’s activity under varying experimental conditions?
- Methodological Answer : Begin by defining the catalytic parameters (e.g., Km, Vmax) using Michaelis-Menten kinetics. Use spectrophotometric or fluorometric assays to monitor substrate conversion rates. For high-throughput screening, employ microplate readers with optimized buffer conditions (pH, temperature) and substrate concentrations. For mechanistic studies, combine stopped-flow techniques with kinetic modeling to resolve transient intermediates . Validate assays with positive/negative controls (e.g., enzyme inhibitors or heat-denatured this compound) .
Q. What protocols ensure reproducibility in this compound activity measurements across laboratories?
- Methodological Answer : Standardize enzyme purification protocols (e.g., affinity chromatography with His-tagged this compound) and storage buffers (e.g., 20% glycerol at -80°C). Report detailed materials (e.g., substrate lot numbers, equipment calibration) following Chemical Abstracts nomenclature . Use triplicate measurements with statistical validation (e.g., standard deviation <10%) and include raw data in supplementary materials .
Q. How can researchers conduct a systematic literature review on this compound’s structural and functional diversity?
- Methodological Answer : Follow PRISMA guidelines for systematic reviews: (1) Define inclusion/exclusion criteria (e.g., peer-reviewed studies from PubMed, Web of Science); (2) Use Boolean search terms like “this compound AND (kinetics OR structure)”; (3) Screen abstracts for relevance; (4) Extract data into a matrix (e.g., PDB IDs for structural studies, assay conditions). Contrast findings using meta-analysis tools (e.g., RevMan) to identify consensus or gaps .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported this compound activity data (e.g., pH optima discrepancies)?
- Methodological Answer : Conduct a comparative analysis of conflicting studies by isolating variables:
- Replicate assays using identical substrates and buffer systems (e.g., citrate-phosphate vs. Tris-HCl).
- Use circular dichroism (CD) or cryo-EM to assess structural stability under disputed pH ranges.
- Apply Bayesian statistics to quantify uncertainty in historical datasets . Publish negative results to clarify contextual limitations .
Q. How can researchers design a comparative study to evaluate this compound’s efficiency against homologous enzymes?
- Methodological Answer : Use a multi-enzyme panel under standardized conditions (e.g., 25°C, pH 7.4). Measure catalytic efficiency (kcat/Km) and thermal stability (via differential scanning calorimetry). Incorporate phylogenetic analysis to correlate sequence divergence with functional differences. Address enzyme-source biases (e.g., recombinant vs. native this compound) by normalizing activity to protein concentration .
Q. What methodologies validate this compound’s role in multi-enzyme cascades for synthetic biology applications?
- Methodological Answer : Develop a kinetic model of the cascade using COPASI or SBML. Monitor metabolite flux via LC-MS or real-time NMR. Use CRISPR-Cas9 knockouts to confirm this compound’s necessity in the pathway. Optimize cofactor recycling (e.g., NAD+/NADH ratios) using fed-batch reactors .
Q. How to establish a structure-activity relationship (SAR) for this compound using computational and experimental approaches?
- Methodological Answer : Combine molecular docking (AutoDock Vina) with site-directed mutagenesis. Test mutant variants (e.g., active-site residues) for activity changes. Validate predictions with X-ray crystallography or hydrogen-deuterium exchange mass spectrometry (HDX-MS). Use multivariate regression to correlate structural features (e.g., solvent accessibility) with catalytic rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
